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Compound of Interest

Compound Name: 4-iodo-6-methylpyridin-2(1H)-one

Cat. No.: B13016593

Get Quote

The pyridin-2(1H)-one moiety is a "privileged scaffold" found in numerous biologically active

compounds, exhibiting properties ranging from anti-HIV and anticancer to phytotoxic activities.

[1][2] Its ability to engage in hydrogen bonding via the amide functionality makes it an effective

pharmacophore for interacting with biological targets. The introduction of a methyl group at the

6-position and an iodine atom at the 4-position creates a highly valuable and versatile

intermediate. The C-I bond is particularly significant as it is amenable to a wide array of carbon-

carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed

cross-coupling, thus enabling the rapid diversification of the core structure for structure-activity

relationship (SAR) studies in drug discovery.

Synthesis and Mechanism
The most direct and common route to 4-iodo-6-methylpyridin-2(1H)-one is through the

electrophilic iodination of its precursor, 4-hydroxy-6-methylpyridin-2(1H)-one. The "hydroxy"

precursor exists in tautomeric equilibrium with its diketo form, but the enolic pyridinone form is

the reactive species in this context.

Causality of Reagent Selection: The choice of an iodinating agent is critical. While molecular

iodine (I₂) can be used, it often requires a base and can lead to side reactions. N-
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Iodosuccinimide (NIS) is frequently the reagent of choice. NIS is an electrophilic source of

iodine ("I⁺") that is mild, easy to handle, and highly effective for the iodination of electron-rich

aromatic and heteroaromatic rings. The succinimide byproduct is generally easy to remove

during workup. The reaction proceeds via an electrophilic aromatic substitution mechanism,

where the electron-rich pyridinone ring attacks the electrophilic iodine.

Reaction Workflow Diagram
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Synthesis Workflow

Start: 4-hydroxy-6-methyl-
pyridin-2(1H)-one

N-Iodosuccinimide (NIS)
in Acetonitrile (MeCN)

1. Dissolve

Stir at Room Temp
(e.g., 12-24h)

2. React

Quench (e.g., Na₂S₂O₃)
& Aqueous Workup

3. Isolate

Purification:
Recrystallization or

Silica Gel Chromatography

4. Purify

Product:
4-iodo-6-methyl-
pyridin-2(1H)-one

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of 4-iodo-6-methylpyridin-2(1H)-one.

Detailed Experimental Protocol: Synthesis
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Materials: 4-hydroxy-6-methylpyridin-2(1H)-one, N-Iodosuccinimide (NIS), Acetonitrile

(MeCN), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Deionized water, Brine,

Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate, Hexanes.

Procedure:

To a solution of 4-hydroxy-6-methylpyridin-2(1H)-one (1.0 eq) in acetonitrile, add N-

Iodosuccinimide (1.1 eq) portion-wise at room temperature.

Stir the resulting mixture at room temperature for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC) or LC-MS until the starting material is

consumed.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

solvent.

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous

Na₂S₂O₃ (to quench any remaining NIS/I₂), deionized water, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purify the crude solid by recrystallization from an appropriate solvent system (e.g.,

ethanol/water) or by flash column chromatography on silica gel (e.g., using a gradient of

ethyl acetate in hexanes) to yield the pure product.

Self-Validating System: The success of the synthesis is validated at each stage. TLC

monitoring confirms the conversion of starting material to a new, typically less polar, product

spot. The Na₂S₂O₃ wash is confirmed by the disappearance of the characteristic iodine color.

Final purity is confirmed by the characterization techniques outlined below, particularly NMR

and Mass Spectrometry, which will show the absence of starting material and byproducts.

Physicochemical and Spectroscopic
Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized

compound. The data presented here are based on typical values for this class of compound.
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Table 1: Physicochemical Properties
Property Value

Molecular Formula C₆H₆INO

Molecular Weight 235.02 g/mol [3]

Appearance Off-white to yellow or brown solid

Melting Point
Typically in the range of 40-44 °C (literature

value for a similar compound)

Solubility

Soluble in polar organic solvents like DMSO,

DMF, methanol; moderately soluble in ethyl

acetate and dichloromethane; sparingly soluble

in water.

Spectroscopic Data
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. The

pyridinone ring protons have distinct chemical shifts due to the electronic effects of the

substituents.

¹H NMR (Proton NMR):

N-H Proton: A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the

amide proton.

Ring Protons (H-3, H-5): Two singlets (or narrow doublets with a small long-range

coupling) are expected in the aromatic region (6.0-8.0 ppm). The exact positions depend

on the solvent. The absence of a proton at the 4-position and the presence of the methyl

group at C-6 simplifies the spectrum compared to the unsubstituted parent.

Methyl Protons (-CH₃): A sharp singlet around 2.1-2.4 ppm.

¹³C NMR (Carbon NMR):

Carbonyl Carbon (C-2): The least shielded carbon, typically found at >160 ppm.
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Iodinated Carbon (C-4): The C-I bond introduces a strong shielding effect, causing the C-4

signal to appear significantly upfield, often in the 90-100 ppm range. This is a key

diagnostic peak.

Ring Carbons (C-3, C-5, C-6): These will appear in the aromatic region (100-150 ppm).

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 18-22 ppm.

Mass spectrometry confirms the molecular weight and elemental composition.

Method: Electrospray Ionization (ESI) is a common method for this type of molecule.

Expected Ions:

Positive Mode [M+H]⁺: Expected at m/z 236.9567 (calculated for C₆H₇INO⁺). High-

resolution mass spectrometry (HRMS) can confirm this value to within a few parts per

million (ppm), validating the elemental formula.

Negative Mode [M-H]⁻: Expected at m/z 234.9422 (calculated for C₆H₅INO⁻).

Fragmentation: While detailed fragmentation depends on the instrument conditions, a

common loss would be the iodine atom or elements of the ring structure.

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Key IR Absorption Bands
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Functional Group
Wavenumber
(cm⁻¹)

Appearance Significance

N-H Stretch 3200-3400 Broad

Confirms the

presence of the amide

N-H group.

C-H Stretch

(Aromatic)
3000-3100 Sharp, weak

Indicates C-H bonds

on the pyridinone ring.

C-H Stretch (Aliphatic) 2850-2960 Sharp
From the methyl

group.

C=O Stretch (Amide I) 1640-1680 Strong, sharp

Diagnostic for the

pyridinone carbonyl

group.[4]

C=C Stretch (Ring) 1550-1620 Medium to strong
Aromatic ring

vibrations.

C-I Stretch 500-600 Weak to medium

Often difficult to

assign definitively in

the fingerprint region

but confirms the

presence of the

carbon-iodine bond.

Reactivity and Synthetic Applications
The primary synthetic utility of 4-iodo-6-methylpyridin-2(1H)-one lies in the reactivity of its

carbon-iodine bond. This site serves as a handle for introducing molecular complexity via

transition-metal-catalyzed cross-coupling reactions.

Expertise Insight: The C-I bond is the most reactive of the carbon-halogen bonds (C-I > C-Br >

C-Cl) in oxidative addition to a low-valent metal catalyst (like Pd(0)), which is the first and often

rate-determining step in many cross-coupling cycles. This high reactivity allows for milder

reaction conditions compared to the corresponding bromo- or chloro-pyridines, which is

advantageous when dealing with sensitive functional groups elsewhere in the molecule.
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Application in Suzuki-Miyaura Cross-Coupling

Suzuki Coupling Application

4-iodo-6-methyl-
pyridin-2(1H)-one

Solvent/Heat
(e.g., Toluene/H₂O, 90°C)

Aryl/Heteroaryl
Boronic Acid

R-B(OH)₂

Pd Catalyst
(e.g., Pd(PPh₃)₄)

+ Base (e.g., Na₂CO₃)

4-Aryl-6-methyl-
pyridin-2(1H)-one

Click to download full resolution via product page

Caption: Use of the title compound as a substrate in Suzuki-Miyaura cross-coupling.

This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and

heteroaryl-aryl structures. The ability to install a diverse range of "R" groups from a common

iodinated intermediate is a powerful strategy for library synthesis and lead optimization.

Safety and Handling
Proper handling is crucial due to the potential hazards associated with this class of

compounds.

Hazard Identification:

Toxicity: May be toxic if swallowed and fatal in contact with skin.

Irritation: Causes skin irritation and serious eye irritation.

Respiratory: May cause respiratory irritation.
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Personal Protective Equipment (PPE):

Gloves: Wear chemically resistant gloves (e.g., nitrile).

Eye Protection: Use safety glasses with side-shields or goggles.[5]

Lab Coat: A standard lab coat is required.

Respiratory: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling

dust.[5][6]

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

Keep away from strong oxidizing agents, reducing agents, and strong acids.[7]

Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with

local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20087342/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8999335/
https://www.benchchem.com/product/b13016593?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/1420-3049/14/12/4973
https://www.mdpi.com/1420-3049/14/12/4973
https://pmc.ncbi.nlm.nih.gov/articles/PMC8984125/
https://www.achemblock.com/q68536-4-iodo-5-methylpyridin-2-1h-one.html
https://www.achemblock.com/q68536-4-iodo-5-methylpyridin-2-1h-one.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3790402/
https://www.echemi.com/sds/4-iodo-pyridine-pd2102091002.html
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.fishersci.com/store/msds?partNumber=MO00831EA&productDescription=4-IODO-2-METHYL-1H-IMIDA+10GR&vendorId=VN00092202&countryCode=US&language=en
https://www.benchchem.com/product/b13016593/docs#introduction-the-strategic-value-of-a-functionalized-pyridinone
https://www.benchchem.com/product/b13016593/docs#introduction-the-strategic-value-of-a-functionalized-pyridinone
https://www.benchchem.com/product/b13016593/docs#introduction-the-strategic-value-of-a-functionalized-pyridinone
https://www.benchchem.com/product/b13016593/docs#introduction-the-strategic-value-of-a-functionalized-pyridinone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13016593?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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